molecular formula C8H5F3O3 B180444 3-hydroxy-4-(trifluoromethyl)benzoic Acid CAS No. 126541-87-5

3-hydroxy-4-(trifluoromethyl)benzoic Acid

Cat. No.: B180444
CAS No.: 126541-87-5
M. Wt: 206.12 g/mol
InChI Key: ZZSMIPAVTZJPHQ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(trifluoromethyl)benzoic acid is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a trifluoromethyl group at the fourth position on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

This compound is a building block in the synthesis of various pharmaceutical intermediates , and its specific targets may vary depending on the final compound it is incorporated into.

Pharmacokinetics

The compound’s water solubility, which can impact its bioavailability, is estimated to be 1501 mg/l at 25°c .

Action Environment

The action, efficacy, and stability of 3-hydroxy-4-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, its solubility in dense carbon dioxide can be affected by the degree of fluorination . Additionally, it should be stored in a tightly closed container in a cool and dry place to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of 3-hydroxybenzoic acid using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable reaction conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to introduce the trifluoromethyl group onto the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base are typical reagents.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

3-Hydroxy-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-(trifluoromethyl)benzoic acid is unique due to the combined presence of both the hydroxyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

3-hydroxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSMIPAVTZJPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449252
Record name 3-hydroxy-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126541-87-5
Record name 3-hydroxy-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10% Pd/C (590 mg) was added to 3-benzyloxy-4-trifluoromethyl-benzoic acid in a methanol-ethyl acetate mixed solvent (1:1), and the mixture was stirred at room temperature for two days in a hydrogen atmosphere. The reaction solution was filtered through celite, and the filtrate was then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane-ethyl acetate) to give 3-hydroxy-4-trifluoromethyl-benzoic acid (582 mg, 86%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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